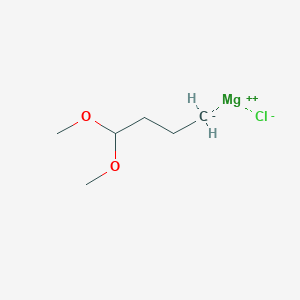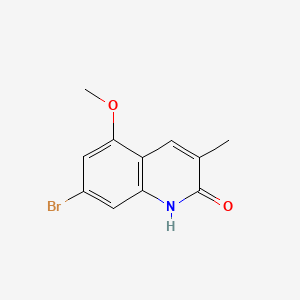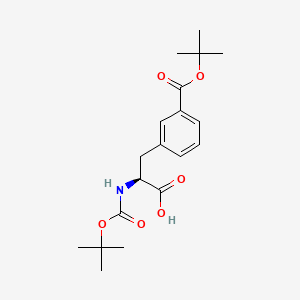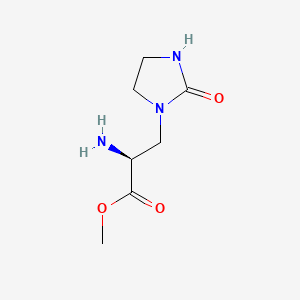![molecular formula C37H35PSi B14896462 (2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a unique combination of silyl and phosphane groups attached to a binaphthyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of a binaphthyl derivative with diethyl(methyl)silyl chloride and diphenylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or rhodium chloride are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
Chemistry
In chemistry, (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is used as a ligand in homogeneous catalysis. It is particularly effective in asymmetric hydrogenation and hydroformylation reactions, where it helps to achieve high enantioselectivity.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable metal complexes makes it valuable in the development of catalysts for various chemical processes.
作用机制
The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalysis. The compound coordinates with a metal center, forming a complex that can facilitate various chemical transformations. The silyl and phosphane groups play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known ligand used in asymmetric catalysis.
Diphenylphosphine: A simpler phosphane compound used in various organic reactions.
Diethyl(methyl)silyl chloride: A silylating agent used in the protection of hydroxyl groups.
Uniqueness
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on a binaphthyl backbone. This unique structure allows it to form highly stable and reactive metal complexes, making it particularly valuable in asymmetric catalysis and material science applications.
属性
分子式 |
C37H35PSi |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
[1-[2-[diethyl(methyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C37H35PSi/c1-4-39(3,5-2)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)38(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,4-5H2,1-3H3 |
InChI 键 |
NNMVUZKWNXTVKM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)




![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)






